molecular formula C17H18Cl2N4OS B10918807 (2Z)-3-butyl-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one

(2Z)-3-butyl-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one

Cat. No.: B10918807
M. Wt: 397.3 g/mol
InChI Key: VANPPTKKGRRZGT-UHFFFAOYSA-N
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Description

3-BUTYL-2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring, a pyrazole moiety, and chlorobenzyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring, which is achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the Chlorobenzyl Group: The pyrazole intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.

    Formation of the Thiazolone Ring: The final step involves the cyclization of the intermediate with a thioamide to form the thiazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-BUTYL-2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BUTYL-2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolones: Compounds with similar thiazolone rings but different substituents.

    Pyrazoles: Compounds with similar pyrazole moieties but different functional groups.

Uniqueness

3-BUTYL-2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C17H18Cl2N4OS

Molecular Weight

397.3 g/mol

IUPAC Name

3-butyl-2-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H18Cl2N4OS/c1-2-3-8-23-15(24)11-25-17(23)20-16-14(19)10-22(21-16)9-12-6-4-5-7-13(12)18/h4-7,10H,2-3,8-9,11H2,1H3

InChI Key

VANPPTKKGRRZGT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CSC1=NC2=NN(C=C2Cl)CC3=CC=CC=C3Cl

Origin of Product

United States

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